![molecular formula C10H10Br2N2 B2402031 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide CAS No. 2416235-31-7](/img/structure/B2402031.png)

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

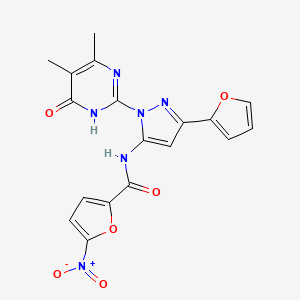

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The bromomethylphenyl group suggests the presence of a phenyl ring attached to the pyrazole ring via a bromomethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding corresponding ester derivatives, which can be subsequently hydrolyzed .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These techniques can provide insights into the molecular and supramolecular structures and associations of similar compounds .Aplicaciones Científicas De Investigación

Brominated Trihalomethylenones as Precursors

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide and similar compounds have been explored as versatile precursors in the synthesis of various pyrazole derivatives. One study demonstrated their use in creating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which have potential applications in pharmaceutical and agrochemical industries. The methodology was straightforward and yielded products in moderate to good quantities (Martins et al., 2013).

Antiproliferative Potential

Research has also been conducted on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, synthesized with complementary regioselectivity. These compounds, including those with bromophenyl groups similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, showed significant cytotoxic effects against breast cancer and leukemic cells, demonstrating their potential as antiproliferative agents (Ananda et al., 2017).

Structural and Tautomerism Studies

The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of study, with research focusing on the behavior of these compounds in the solid state and in solution. Such studies are crucial in understanding the chemical properties and potential reactivity of these compounds, which can be essential for their application in various scientific fields (Trofimenko et al., 2007).

Catalysis in Synthesis

A robust protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles, including those similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, has been developed. This methodology addresses the challenge of poor reactivity at the C-3 position and has been shown to be crucial for the synthesis of Nigellidine hydrobromide and other heterocycles related to pesticides and drug molecules (Ye et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYGJILXYSOZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)